molecular formula C16H20BrNO3 B11171504 Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate

Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate

Cat. No.: B11171504
M. Wt: 354.24 g/mol
InChI Key: YEVBJQIGKSZPFC-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-bromophenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate is unique due to its combination of the piperidine ring, 4-bromophenyl group, acetyl group, and ester group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-2-21-16(20)13-7-9-18(10-8-13)15(19)11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3

InChI Key

YEVBJQIGKSZPFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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